molecular formula C21H26N3O2.HO<br>C21H27N3O3 B12702510 3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide CAS No. 93966-69-9

3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide

Cat. No.: B12702510
CAS No.: 93966-69-9
M. Wt: 369.5 g/mol
InChI Key: SNSOEOKMOHRSAA-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium derivative of 9,10-dihydroxyanthraquinone (anthraquinone core) functionalized with a methylamino group at position 4 and a propyltrimethylammonium chain at position 1 via an amino linker. Its structure confers both hydrophilic (quaternary ammonium) and hydrophobic (anthraquinone) properties, making it suitable for applications in dyes, pharmaceuticals, or surfactants . The hydroxide counterion enhances water solubility compared to halide salts like bromide or chloride .

Properties

CAS No.

93966-69-9

Molecular Formula

C21H26N3O2.HO
C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;hydroxide

InChI

InChI=1S/C21H25N3O2.H2O/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H2

InChI Key

SNSOEOKMOHRSAA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide typically involves multiple steps:

    Formation of the Anthracene Derivative: The initial step involves the preparation of the anthracene derivative through a Friedel-Crafts acylation reaction, followed by reduction and methylation to introduce the methylamino group.

    Amidation Reaction: The anthracene derivative is then subjected to an amidation reaction with 3-aminopropylamine to form the intermediate compound.

    Quaternization: The final step involves the quaternization of the intermediate with trimethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinone derivatives back to the original anthracene structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Restored anthracene structure.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
The compound has been investigated for its antibacterial properties. Research indicates that derivatives of anthraquinones, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of sulfate-reducing bacteria, which are known to produce harmful sulfides in industrial processes .

2. Pharmaceutical Formulations
Due to its solubility and stability, 3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide is being explored for use in pharmaceutical formulations. It can serve as an active ingredient in topical treatments and injectable medications designed for targeted delivery of therapeutic agents .

Industrial Applications

1. Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its application in inks and toners is particularly notable, where it contributes to the colorfastness and stability of the products .

2. Textile Industry
In textile manufacturing, this compound can be utilized to impart color to fabrics while also providing antimicrobial properties that enhance the durability and hygiene of textile products .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 50 µg/mL .
Study BPharmaceutical UseDeveloped a formulation containing the compound that improved skin penetration and therapeutic efficacy in treating bacterial infections .
Study CTextile ApplicationEvaluated the use of the compound in dyeing processes that resulted in enhanced color retention and resistance to wash-out .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the anthracene and ammonium groups. These interactions can influence various biochemical pathways, including:

    DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.

    Protein Binding: The ammonium group can form ionic bonds with negatively charged amino acids in proteins, altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Anthraquinone Derivatives

Substituent Variations
  • Methylamino vs. Isopropylamino: Replacing the methylamino group with isopropylamino (e.g., benzyl[3-[[9,10-dihydro-4-[isopropylamino]-9,10-dioxo-1-anthryl]aminopropyl]dimethylammonium chloride) increases steric bulk, reducing intermolecular interactions but enhancing lipid solubility .
  • Aromatic Substituents: The 2,4-dimethylphenyl variant ([3-[[4-[(2,4-dimethylphenyl)amino]-9,10-dioxoanthracen-1-yl]aminopropyl]trimethylammonium methyl sulfate) introduces steric hindrance and electron-donating methyl groups, altering UV-Vis absorption profiles critical for dye applications .
Counterion Effects
  • Hydroxide (Target Compound) : High water solubility due to the strong base counterion.
  • Chloride/Bromide (e.g., HC Blue 16) : Lower solubility but improved stability in organic solvents, favoring dye or surfactant formulations .
  • Methyl Sulfate (CAS 60352-98-9) : Enhances ionic character and thermal stability, suitable for industrial processes .

Functional Group Modifications

Quaternary Ammonium Chain Length
  • Propyl vs. Butyl: Sodium [3-[[9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl]amino]butyl]benzenesulphonate (CAS 68298-98-6) extends the alkyl chain, increasing hydrophobicity and micelle-forming capacity for surfactant use .
Sulfonate vs. Ammonium Groups
  • Sulfonated Derivatives (e.g., 4-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]amino]toluene-3-sulphonic acid): Replace the quaternary ammonium with sulfonate, improving anionic character for acid dyes or biological staining .

Physicochemical Properties

Property Target Compound (Hydroxide) HC Blue 16 (Bromide) Methyl Sulfate Derivative
Molecular Weight (g/mol) ~447.5 (estimated) 460.416 603.52 (C38H24Cl2N2O10S2)
Solubility in Water High Moderate Low
Key Applications Dyes, surfactants Hair dyes Textile dyes, ionic liquids
Thermal Stability Moderate High High

Spectral and Structural Data

  • NMR Shifts: Anthraquinone protons in the target compound are expected near δ 6.85–7.49 ppm (aromatic H), similar to 3-amino-1-substituted phenanthrenes . The quaternary ammonium group (δ ~3.74 ppm for CH3O in analogs) causes upfield shifts in adjacent protons .
  • XRD Analysis: Anthraquinone derivatives with bulky substituents (e.g., 2,4-dimethylphenyl) exhibit distorted crystal lattices, reducing packing efficiency compared to planar analogs .

Biological Activity

3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide, also known as HC Blue No. 16, is a synthetic compound derived from anthracycline structures. This compound has garnered attention in various fields including pharmacology and cosmetic chemistry due to its unique biological properties and applications.

  • Molecular Formula : C27H30ClN3O2
  • Molecular Weight : 463.999 g/mol
  • CAS Number : 502453-61-4

The biological activity of this compound is primarily influenced by its structural components, particularly the anthracene moiety. Anthracyclines are known for their ability to intercalate DNA, leading to the inhibition of topoisomerase II and subsequent induction of apoptosis in cancer cells. The presence of the trimethylammonium group enhances solubility and cellular uptake, which may contribute to its cytotoxic effects.

Anticancer Properties

Research has indicated that compounds similar to HC Blue No. 16 exhibit significant anticancer activity. For instance, studies on anthracycline derivatives have shown potent cytotoxic effects against various cancer cell lines, including:

  • B16 Melanoma Cells : The compound demonstrated submicromolar cytotoxicity, indicating strong potential as an anticancer agent .
  • Breast Cancer Cells : Anthracycline derivatives have been extensively studied for their efficacy against breast cancer, often leading to improved patient outcomes when used in chemotherapy regimens .

Case Studies

  • Synthesis and Evaluation : A study focused on the synthesis of enantiomerically pure anthracyclinones revealed that specific structural modifications could enhance biological activity while reducing cardiotoxicity associated with traditional anthracyclines .
  • In Vivo Studies : Positron emission tomography (PET) studies have been conducted using related compounds to evaluate their biodistribution and pharmacokinetics in animal models, suggesting favorable profiles for further development .

Safety and Toxicology

The safety profile of HC Blue No. 16 has been assessed in various contexts:

  • Cosmetic Use : As a hair dyeing agent, it is subject to regulations ensuring safe concentrations for consumer use. The European Chemicals Agency (ECHA) has established guidelines for its application in cosmetic products .
  • Pharmacological Safety : While the compound shows promise in cancer treatment, the potential for side effects such as cardiotoxicity remains a concern, necessitating further research into safer analogs or combination therapies .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaAnticancer ActivitySafety Profile
HC Blue No. 16C27H30ClN3O2HighRegulated for cosmetic use
DoxorubicinC27H29NO11HighKnown cardiotoxicity
EpirubicinC21H25NO5ModerateReduced cardiotoxicity compared to Doxorubicin

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